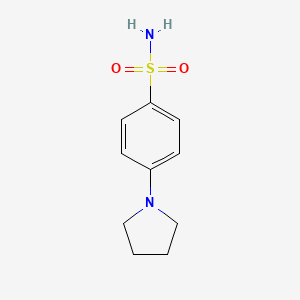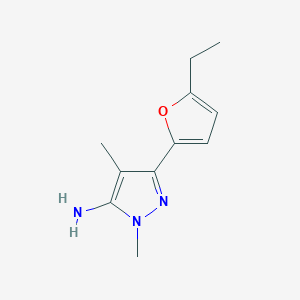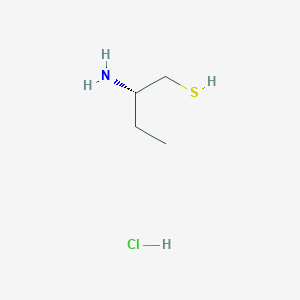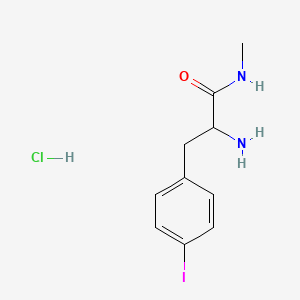
2-amino-3-(4-iodophenyl)-N-methylpropanamidehydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The synthesis of 2-amino-3-(4-iodophenyl)-N-methylpropanamidehydrochloride typically involves the iodination of phenylalanine derivatives. One common method includes the reaction of 4-iodophenylalanine with methylamine under specific conditions to form the desired compound. Industrial production methods often involve the use of pinacol boronic esters and catalytic protodeboronation to achieve the desired iodination .
Chemical Reactions Analysis
2-amino-3-(4-iodophenyl)-N-methylpropanamidehydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The iodophenyl group can undergo substitution reactions with nucleophiles under appropriate conditions. Common reagents and conditions used in these reactions include solvents like tetrahydrofuran (THF) and catalysts such as palladium on carbon. .
Scientific Research Applications
2-amino-3-(4-iodophenyl)-N-methylpropanamidehydrochloride has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-amino-3-(4-iodophenyl)-N-methylpropanamidehydrochloride involves its interaction with specific molecular targets such as amino acid transporters. It has a high affinity for L-type amino acid transporter 1 (LAT1), which is abundantly expressed in tumor cells. This interaction facilitates the uptake of the compound into cells, making it useful for imaging and therapeutic applications .
Comparison with Similar Compounds
Similar compounds to 2-amino-3-(4-iodophenyl)-N-methylpropanamidehydrochloride include:
4-Iodo-L-phenylalanine: Used in protein engineering and as a model unnatural amino acid.
p-Iodo-D-phenylalanine: Utilized in peptide synthesis and biochemical research.
3-Iodo-L-tyrosine: Employed in studies involving thyroid function and metabolism.
The uniqueness of this compound lies in its specific application in PET imaging and its high affinity for LAT1, which distinguishes it from other similar compounds .
Properties
Molecular Formula |
C10H14ClIN2O |
|---|---|
Molecular Weight |
340.59 g/mol |
IUPAC Name |
2-amino-3-(4-iodophenyl)-N-methylpropanamide;hydrochloride |
InChI |
InChI=1S/C10H13IN2O.ClH/c1-13-10(14)9(12)6-7-2-4-8(11)5-3-7;/h2-5,9H,6,12H2,1H3,(H,13,14);1H |
InChI Key |
QWONTHHREGMQPU-UHFFFAOYSA-N |
Canonical SMILES |
CNC(=O)C(CC1=CC=C(C=C1)I)N.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


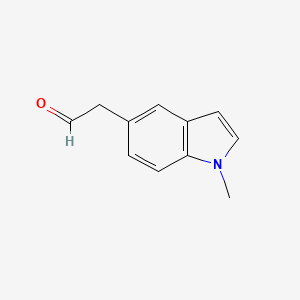
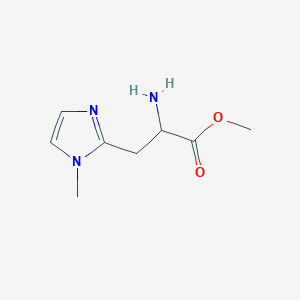
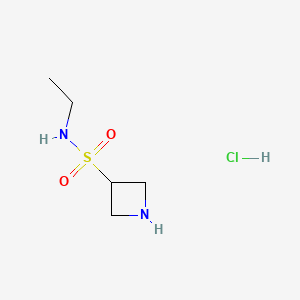
![2,4-difluoro-N-{[4-(trifluoromethyl)phenyl]methyl}benzene-1-sulfonamide](/img/structure/B13563453.png)
![Imidazo[1,2-a]pyridine-8-carboximidamide](/img/structure/B13563456.png)
![Ethyl10,10-difluoro-8-azabicyclo[4.3.1]decane-1-carboxylatehydrochloride](/img/structure/B13563457.png)
![[4-(Propan-2-yl)oxan-4-yl]methanamine](/img/structure/B13563463.png)
![3-{1-[(Tert-butoxy)carbonyl]-4-methylpiperidin-4-yl}prop-2-ynoicacid](/img/structure/B13563465.png)

